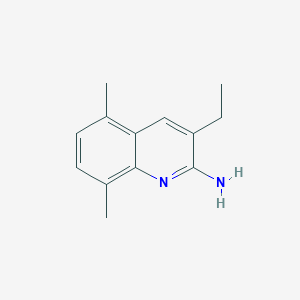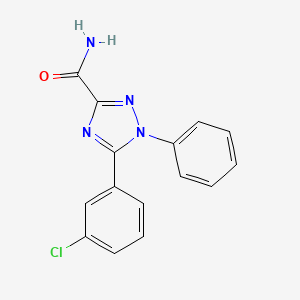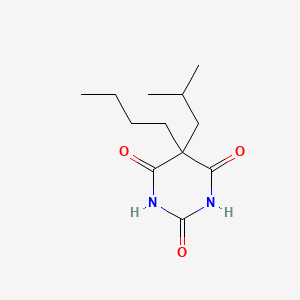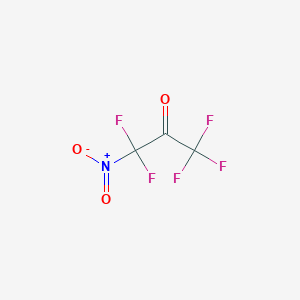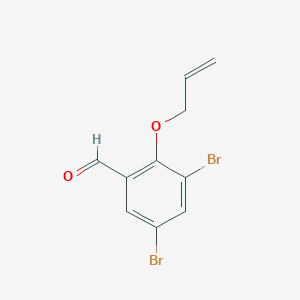
3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H8Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at positions 3 and 5, and a prop-2-en-1-yloxy group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dibromobenzaldehyde.
Alkylation Reaction: The 3,5-dibromobenzaldehyde undergoes an alkylation reaction with prop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzoic acid.
Reduction Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzyl alcohol.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Studies: May be used in studies involving enzyme interactions or as a probe in biochemical assays.
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Industry:
Chemical Industry: Used in the production of specialty chemicals and fine chemicals.
Polymer Industry: Potential use in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile in substitution reactions due to the presence of electron-withdrawing bromine atoms. The aldehyde group can participate in nucleophilic addition reactions, and the prop-2-en-1-yloxy group can undergo various transformations depending on the reaction conditions.
Comparison with Similar Compounds
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
3,5-Dibromo-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with the prop-2-yn-1-yloxy group at position 4.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine substituents.
Properties
CAS No. |
181280-07-9 |
|---|---|
Molecular Formula |
C10H8Br2O2 |
Molecular Weight |
319.98 g/mol |
IUPAC Name |
3,5-dibromo-2-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H8Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 |
InChI Key |
QIQJQIHIQXHUEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
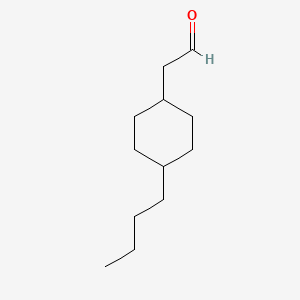
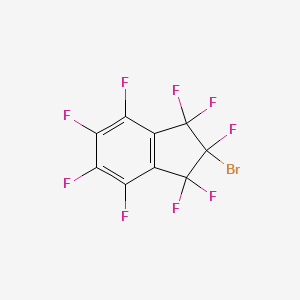
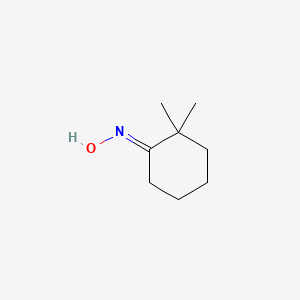
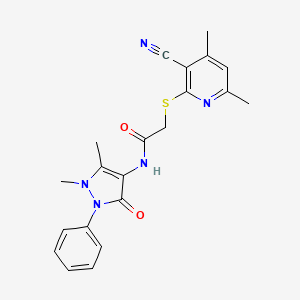
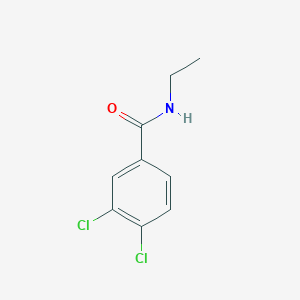
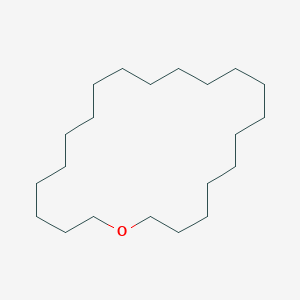
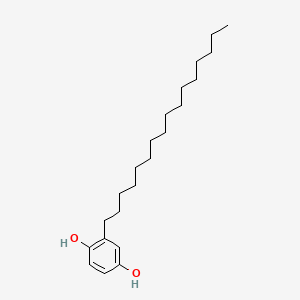
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
